Benzyl-PEG8-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Benzyl-PEG8-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Benzyl-PEG8-amine is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This guide provides an in-depth overview of its synthesis, physicochemical properties, and common applications. The molecule incorporates a benzyl group, which imparts hydrophobicity and stability, a hydrophilic octaethylene glycol (PEG8) spacer that enhances water solubility and reduces immunogenicity, and a terminal primary amine for conjugation to various biomolecules and surfaces.[1] This unique combination of features makes Benzyl-PEG8-amine a versatile tool for the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The key physicochemical properties of Benzyl-PEG8-amine are summarized in the table below. These properties are crucial for understanding its behavior in solution and for designing effective bioconjugation strategies.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₁NO₈ | |
| Molecular Weight | 459.57 g/mol | |
| Appearance | White to off-white solid or viscous liquid | [2] |
| Solubility | Soluble in water, DMSO, DMF, and dichloromethane. | |
| pKa of Terminal Amine | 9-11 (estimated for primary aliphatic amines on a PEG chain) |
Synthesis of Benzyl-PEG8-amine
The synthesis of Benzyl-PEG8-amine is typically achieved through a three-step process starting from the commercially available Benzyl-PEG8-alcohol. This process involves the conversion of the terminal hydroxyl group to a good leaving group (tosylate), followed by nucleophilic substitution with an azide, and finally, reduction of the azide to the desired primary amine.
Experimental Protocols
Step 1: Synthesis of Benzyl-PEG8-tosylate from Benzyl-PEG8-alcohol
This protocol describes the conversion of the terminal hydroxyl group of Benzyl-PEG8-alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution.
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Materials:
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Benzyl-PEG8-alcohol
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA) or Pyridine
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Anhydrous Dichloromethane (DCM)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
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Procedure:
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Dissolve Benzyl-PEG8-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0°C using an ice bath.
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Add triethylamine (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
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Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with deionized water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG8-tosylate.
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The crude product can be purified by column chromatography if necessary.
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Step 2: Synthesis of Benzyl-PEG8-azide from Benzyl-PEG8-tosylate
This protocol details the nucleophilic substitution of the tosylate group with an azide group.
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Materials:
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Benzyl-PEG8-tosylate
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Sodium azide (NaN₃)
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Anhydrous Dimethylformamide (DMF)
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Deionized water
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Diethyl ether
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
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Procedure:
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Dissolve Benzyl-PEG8-tosylate (1 equivalent) in anhydrous DMF in a round-bottom flask.
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Add sodium azide (1.5 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into deionized water and extract the product with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Benzyl-PEG8-azide.
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Step 3: Synthesis of Benzyl-PEG8-amine from Benzyl-PEG8-azide
This protocol describes the reduction of the azide group to a primary amine using catalytic hydrogenation.
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Materials:
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Benzyl-PEG8-azide
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10% Palladium on carbon (Pd/C)
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Methanol (MeOH)
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Hydrogen gas (H₂)
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Round-bottom flask, magnetic stirrer, hydrogen balloon, filtration apparatus (e.g., Celite pad).
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Procedure:
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Dissolve Benzyl-PEG8-azide (1 equivalent) in methanol in a round-bottom flask.
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Carefully add 10% Pd/C (5-10 mol%) to the solution.
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Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
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Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
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Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; keep the filter cake moist.
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Rinse the Celite pad with methanol.
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Concentrate the filtrate under reduced pressure to obtain the final product, Benzyl-PEG8-amine.
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Applications in Drug Development
The primary amine of Benzyl-PEG8-amine is a versatile functional group for conjugation to various molecules of interest in drug development. It readily reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.
Experimental Protocol: Conjugation to an NHS Ester
This protocol provides a general method for conjugating Benzyl-PEG8-amine to a molecule containing an N-hydroxysuccinimide (NHS) ester.
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Materials:
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Benzyl-PEG8-amine
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Molecule of interest with an NHS ester functional group
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Anhydrous, amine-free solvent (e.g., DMF or DMSO)
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Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
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Purification system (e.g., HPLC or size-exclusion chromatography)
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Procedure:
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Dissolve the NHS ester-functionalized molecule in the chosen anhydrous solvent.
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Dissolve Benzyl-PEG8-amine in the reaction buffer.
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Add the solution of the NHS ester dropwise to the Benzyl-PEG8-amine solution with gentle stirring. A slight molar excess of the amine may be used to drive the reaction to completion.
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Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
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Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
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Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) if necessary.
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Purify the resulting conjugate using an appropriate chromatographic technique.
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Conclusion
Benzyl-PEG8-amine is a valuable and versatile tool for researchers and professionals in drug development. Its well-defined structure, combining hydrophobic and hydrophilic elements with a reactive amine handle, allows for the precise engineering of bioconjugates with improved pharmacokinetic and pharmacodynamic properties. The synthetic route is straightforward, and its application in forming stable amide bonds is a cornerstone of modern bioconjugation chemistry. This guide provides the foundational knowledge for the effective synthesis and utilization of Benzyl-PEG8-amine in a variety of research and development settings.
